molecular formula C11H15NO3 B1474436 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine CAS No. 1592637-28-9

2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine

Cat. No.: B1474436
CAS No.: 1592637-28-9
M. Wt: 209.24 g/mol
InChI Key: JTQJRXXOIMHWPS-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine is a substituted aniline derivative featuring an ethoxy group at the 2-position and an oxetan-3-yloxy group at the 4-position of the aromatic ring. This compound’s structural motifs align with pharmacophores observed in bioactive molecules, suggesting applications in drug discovery or materials science.

Properties

IUPAC Name

2-ethoxy-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11-5-8(3-4-10(11)12)15-9-6-13-7-9/h3-5,9H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJRXXOIMHWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its pharmacological profiles.

Chemical Structure:

  • IUPAC Name: 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine
  • Molecular Formula: C12H15NO3
  • Molecular Weight: 221.25 g/mol

Biological Activity Overview

The biological activity of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine has been investigated in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on different biological pathways.

The compound is believed to exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound could influence signaling pathways critical for cell survival and apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine against various cancer cell lines, including breast and colon cancer. The results indicated significant cytotoxic effects:

Cell LineIC50 (µM)Treatment Duration (h)
MCF-7 (Breast Cancer)15.648
HT-29 (Colon Cancer)12.348
A549 (Lung Cancer)18.448

These findings suggest that the compound has a promising profile as a potential anticancer agent, particularly against colon cancer cells.

Tyrosinase Inhibition

Another aspect of the biological activity of the compound is its potential as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation. The inhibition rates were assessed using mushroom tyrosinase assays:

Compound Concentration (µM)Inhibition Rate (%)
530
1050
2075

The data indicate that higher concentrations lead to increased inhibition, suggesting that the compound can effectively inhibit tyrosinase activity.

Safety and Toxicity

Toxicity studies conducted on animal models have shown that while the compound exhibits significant biological activity, it also presents some level of toxicity at higher doses. The LD50 value was determined to be approximately 200 mg/kg in mice, indicating moderate toxicity.

Comparison with Similar Compounds

Substituent Effects on Toxicity and Bioactivity

Key structural analogues and their properties are summarized below:

Compound Substituents (Position) Toxicity Profile Bioactivity (Nrf2 Activation) Key Reference
2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine Ethoxy (2), Oxetan-3-yloxy (4) Moderate (predicted) Not reported
Tetrahydropyranylamine (B4) Tetrahydropyranyl (R6) Low Reduced vs. phenylamine
Acetylamine (B5–B6) Acetyl (R6) Low Reduced vs. phenylamine
(3,4-Dimethyl)phenylamine (4) Methyl (3,4) Low High (Nrf2 activation)

Key Findings :

  • Toxicity : Replacement of the phenylamine group (R6) with tetrahydropyranylamine or acetylamine (B4–B6) reduces toxicity, likely due to decreased reactive amine exposure . The oxetane substituent in 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine may balance toxicity by offering steric hindrance without excessive hydrophobicity.
  • Bioactivity : Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine (compound 4), exhibit potent Nrf2 activation, attributed to electron-donating methyl groups enhancing interaction with biological targets . The ethoxy and oxetane groups in the target compound may similarly modulate electron density, though experimental data are needed.

Physicochemical and Functional Properties

Evidence from azomethine derivatives highlights substituent effects on material properties:

Compound Type Substituents Thermal Stability (°C) Solubility Application
Hexyloxyphenyl azomethine Hexyloxy >300 (decomposition) Low (lipophilic) Solar cells
Oxetan-3-yloxy derivative Oxetan-3-yloxy Not reported Moderate (predicted) Drug delivery

Key Insights :

  • Thermal Stability : Bulkier substituents like hexyloxy improve thermal stability but reduce solubility . The oxetane group’s compact size may enhance solubility while maintaining moderate stability.
  • Electronic Properties: Electron-donating groups (e.g., ethoxy, oxetane) could lower oxidation potentials, as seen in triphenylamine-based azomethines, making them suitable for optoelectronic applications .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine generally proceeds via:

  • Introduction of the oxetan-3-yloxy group onto a phenol or nitro-substituted aromatic precursor.
  • Reduction or transformation of nitro groups to amines.
  • Installation or retention of the ethoxy substituent on the aromatic ring.

The key intermediate is often a nitro-substituted aromatic compound bearing the oxetane substituent, which is then converted to the corresponding aniline derivative.

Preparation of the Oxetan-3-yloxy Substituted Intermediate

Method: Nucleophilic Substitution Using Oxetan-3-amine

  • A solution of oxetan-3-amine (or 3-aminooxetane) is reacted with a nitro-substituted aromatic compound such as 4-methoxy-3-nitropyridine.
  • The reaction is carried out in ethanol with N-ethyl-N,N-diisopropylamine (diisopropylethylamine) as a base.
  • The reaction mixture is heated in a sealed tube at reflux or elevated temperature (e.g., 16 hours).
  • After completion, the mixture is cooled, concentrated, and the precipitate is filtered and purified by trituration with hexane to yield the oxetan-3-yloxy intermediate.

Typical Reaction Conditions and Yields:

Parameter Details
Starting materials Oxetan-3-amine (2.0 g, 27.4 mmol), 4-methoxy-3-nitropyridine (8.43 g, 54.7 mmol)
Base N-ethyl-N,N-diisopropylamine (7.14 mL, 41.0 mmol)
Solvent Ethanol (50 mL)
Temperature and time Heated in sealed tube for 16 hours
Work-up Concentration under reduced pressure, cooling, filtration, hexane trituration
Yield Moderate to good (exact yield not specified)

This method efficiently introduces the oxetane moiety via nucleophilic substitution onto the aromatic ring bearing a nitro group.

Reduction of Nitro Group to Aniline

Following the installation of the oxetan-3-yloxy group, the nitro functionality is reduced to the corresponding amine to yield 2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine.

Common Reduction Methods:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Chemical reduction using tin(II) chloride (SnCl2) in acidic medium.
  • Other selective reducing agents compatible with oxetane functionality.

The reduction step must be carefully controlled to preserve the oxetane ring, which can be sensitive to harsh conditions.

Alternative Synthetic Route: Direct Etherification

An alternative approach involves direct etherification of the phenolic hydroxyl group on a 2-ethoxy-4-aminophenol precursor with oxetan-3-ol or its derivatives.

  • This method uses base-catalyzed nucleophilic substitution or Mitsunobu reaction conditions.
  • The phenolic oxygen attacks the oxetane electrophile, forming the oxetan-3-yloxy ether linkage.
  • Subsequent purification yields the target compound.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes
Oxetan-3-yloxy substitution Oxetan-3-amine + 4-methoxy-3-nitropyridine, EtOH, N-ethyl-N,N-diisopropylamine, sealed tube, 16h heating Efficient installation of oxetane moiety
Nitro group reduction Pd/C hydrogenation or SnCl2 reduction Must preserve oxetane ring integrity
Alternative etherification Phenol + oxetan-3-ol, base or Mitsunobu conditions Direct formation of oxetan-3-yloxy ether

Research Findings and Optimization Notes

  • The use of N-ethyl-N,N-diisopropylamine as a base is critical to promote nucleophilic substitution without side reactions.
  • Ethanol is a preferred solvent due to its polarity and ability to dissolve both organic substrates and bases.
  • Sealed tube heating allows reactions above the boiling point of ethanol, increasing reaction rates.
  • Purification by precipitation and trituration is effective for isolating the intermediate.
  • Reduction conditions must be mild to avoid ring-opening or degradation of the oxetane moiety.
  • Yields are reported as moderate to good, with scope for optimization by varying reaction times and temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-4-(oxetan-3-yloxy)-phenylamine
Reactant of Route 2
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